N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide
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Overview
Description
“N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide” is a complex organic compound that features a thiophene ring, a pyrazole ring, and a morpholine sulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the Morpholine Sulfonamide Group: This step involves the reaction of morpholine with sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the pyrazole ring or the sulfonamide group.
Substitution: Substitution reactions might occur at various positions on the thiophene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide” could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for “N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
- N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-sulfonamide
Uniqueness
The uniqueness of “N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide” lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Biological Activity
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting its pharmacological significance.
Structural Overview
The compound features a morpholine ring, a sulfonamide group, and a thiophene-substituted pyrazole moiety. Its molecular formula is C14H18N4O2S, with a molecular weight of approximately 306.38 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The sulfonamide group can inhibit certain enzymes by binding to their active sites, while the thiophene and pyrazole rings may modulate receptor activity, potentially acting as agonists or antagonists depending on the biological context .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds, indicating that derivatives containing thiophene and pyrazole structures exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 0.22 | Staphylococcus aureus |
Compound B | 0.25 | Escherichia coli |
Compound C | 0.30 | Candida albicans |
Anticancer Potential
The anticancer activity of compounds containing pyrazole and thiophene rings has also been explored. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, one study reported that similar compounds exhibited IC50 values below 100 µM against several cancer cell lines, including breast and lung cancer cells .
Table 2: Anticancer Activity
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound D | 85 | MCF-7 (Breast Cancer) |
Compound E | 72 | A549 (Lung Cancer) |
Compound F | 95 | HCT116 (Colon Cancer) |
Case Study 1: Antiviral Activity
A recent investigation into the antiviral properties of pyrazole derivatives found that certain modifications led to enhanced activity against viral infections. The study demonstrated that compounds similar to this compound could inhibit viral replication in vitro, suggesting potential for development as antiviral agents .
Case Study 2: Inflammation Modulation
Another study assessed the anti-inflammatory effects of related sulfonamide compounds in animal models. Results showed significant reduction in inflammatory markers when treated with these compounds, implying their potential utility in managing inflammatory diseases .
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S2/c18-22(19,17-6-8-20-9-7-17)14-3-5-16-4-1-13(15-16)12-2-10-21-11-12/h1-2,4,10-11,14H,3,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOLIHCIMXBPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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